(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20106212
InChI: InChI=1S/C19H14FN3O3S/c1-25-14-8-7-12(9-15(14)26-2)17-21-19-23(22-17)18(24)16(27-19)10-11-5-3-4-6-13(11)20/h3-10H,1-2H3/b16-10-
SMILES:
Molecular Formula: C19H14FN3O3S
Molecular Weight: 383.4 g/mol

(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC20106212

Molecular Formula: C19H14FN3O3S

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C19H14FN3O3S
Molecular Weight 383.4 g/mol
IUPAC Name (5Z)-2-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C19H14FN3O3S/c1-25-14-8-7-12(9-15(14)26-2)17-21-19-23(22-17)18(24)16(27-19)10-11-5-3-4-6-13(11)20/h3-10H,1-2H3/b16-10-
Standard InChI Key CHQHMEMTFHFJNY-YBEGLDIGSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4F)/SC3=N2)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4F)SC3=N2)OC

Introduction

The compound (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzylidene) thiazolo[3,2-b] triazol-6(5H)-one is a complex organic molecule belonging to the class of thiazolo-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. Despite the lack of specific information on this exact compound in the provided sources, its structural features and potential applications can be inferred from related compounds and general trends in medicinal chemistry.

Synthesis Methods

The synthesis of thiazolo-triazole derivatives generally involves multi-step organic reactions. A common method includes the reaction of 2-amino-4-(3,4-dimethoxyphenyl)-thiazole with various aldehydes or ketones under acidic or basic conditions to yield the desired thiazolo-triazole framework. Solvents such as ethanol or dimethylformamide (DMF) are commonly used to facilitate the formation of the product.

Biological Activities and Potential Applications

Thiazolo-triazole derivatives are known for their diverse pharmacological activities, including antimicrobial and anticancer properties. While specific data on (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzylidene) thiazolo[3,2-b] triazol-6(5H)-one is not available, related compounds have shown promise in these areas. Further research is necessary to elucidate the mechanisms behind these activities and to assess the compound's therapeutic potential in vivo.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzylidene) thiazolo[3,2-b] triazol-6(5H)-oneC19H14FN3O3SSimilar thiazole-triazole structure; differing fluorine position
(5Z)-2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzylidene) thiazolo[3,2-b] triazol-6(5H)-oneC19H14FN3O3SSimilar structure; different fluorine position
(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4-dimethoxyphenyl) thiazolo[3,2-b] triazol-6(5H)-oneC19H13ClFN3O3SPresence of chlorine and fluorine; different substituents

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